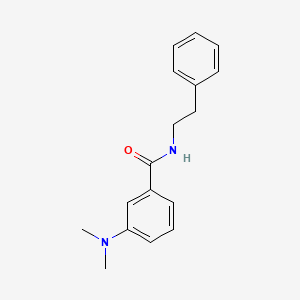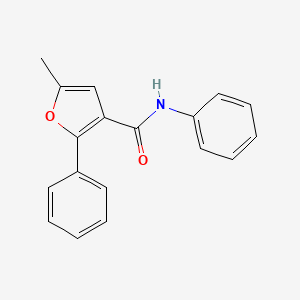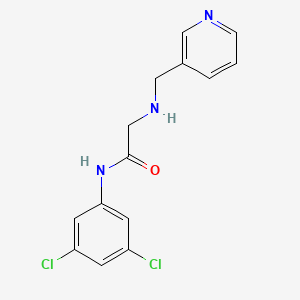
3-(dimethylamino)-N-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(2-phenylethyl)benzamide is a chemical compound with significant interest in various fields of chemistry and pharmacology. It exhibits a range of interactions and properties due to its complex molecular structure.
Synthesis Analysis
Although specific synthesis methods for 3-(dimethylamino)-N-(2-phenylethyl)benzamide are not directly available, similar compounds have been synthesized through various chemical reactions. For instance, Kranjc et al. (2012) described the synthesis of related compounds involving hydrogen-bonded dimers facilitated by amide and carbonyl interactions (Kranjc et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often includes X-ray crystallography and DFT calculations. Studies by Saeed et al. (2020) on antipyrine derivatives, which share some structural similarities, provide insights into the molecular structure through X-ray characterization and Hirshfeld surface analysis (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical properties of 3-(dimethylamino)-N-(2-phenylethyl)benzamide can be inferred from reactions of similar compounds. For instance, Devi et al. (2011) demonstrated how formylated acetophenones react with diamines, which may be analogous to reactions involving 3-(dimethylamino)-N-(2-phenylethyl)benzamide (Devi et al., 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial. Although specific data for 3-(dimethylamino)-N-(2-phenylethyl)benzamide is not available, related studies, like those by Doyle et al. (1995) on similar benzamide derivatives, provide insights into these properties (Doyle et al., 1995).
Chemical Properties Analysis
Chemical properties involve reactivity, stability, and interaction with other molecules. Ametamey and Heimgartner (1990) explored the reactions of similar compounds, shedding light on potential chemical behaviors of 3-(dimethylamino)-N-(2-phenylethyl)benzamide (Ametamey & Heimgartner, 1990).
安全和危害
属性
IUPAC Name |
3-(dimethylamino)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(2)16-10-6-9-15(13-16)17(20)18-12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRCQQSBQKASRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5589649.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589653.png)

![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)
![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)
![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

